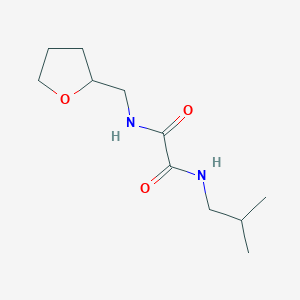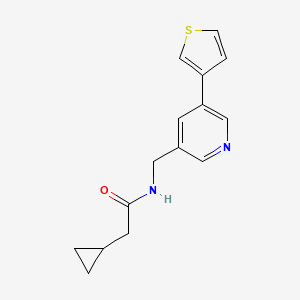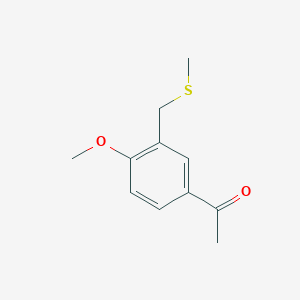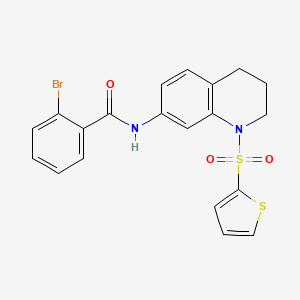
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide, also known as OSM, is a small molecule that has been the subject of scientific research due to its potential applications in various fields. OSM is a member of the oxamide family, which is a class of compounds that is known to have diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Nuclearity Tailored Polynuclear Complexes
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide derivatives have been explored for their coordinating properties in the design of homo- and heterometallic species. Their flexibility in isomerization and the variety of substituents make them suitable ligands for designing polynuclear complexes with tailored nuclearity. These complexes have been studied for their electronic properties and the stabilization of high oxidation states of transition metal ions, demonstrating the potential of these oxamide derivatives in coordination chemistry (Ruiz et al., 1999).
Polymer Science and Drug Delivery Systems
In polymer science, derivatives of this compound have been investigated for their applications in drug delivery systems. Controlled polymerization techniques have been developed to create thermoresponsive polymers that can be used in targeted drug delivery. This research showcases the potential of oxamide derivatives in creating responsive and controlled release polymer systems for pharmaceutical applications (Convertine et al., 2004).
Bioengineering and Tissue Engineering
Oxamide derivatives have been applied in bioengineering, particularly in the development of substrates for the nondestructive release of biological cells and proteins. This application is significant for the study of extracellular matrices, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids, highlighting the versatility of oxamide derivatives in bioengineering and tissue engineering applications (Cooperstein & Canavan, 2010).
Material Science and Thermal Stability
In material science, this compound derivatives have been utilized to enhance the thermal stability of materials. For instance, their incorporation into polyurethane foams has led to the production of materials with improved thermal stability, slight water uptake, and enhanced compression strength. This research underscores the importance of oxamide derivatives in creating materials with superior properties for various applications (Zarzyka et al., 2012).
Electrocatalysis and Oxidation Reactions
The electrocatalytic properties of N-oxyl derivatives, related to oxamide derivatives, have been extensively studied for their applications in selective oxidation of organic molecules. These studies provide insights into the mechanisms of chemical and electrochemical catalysis by N-oxyl compounds, indicating the potential of oxamide derivatives in facilitating a wide range of electrosynthetic reactions (Nutting et al., 2018).
Eigenschaften
IUPAC Name |
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)6-12-10(14)11(15)13-7-9-4-3-5-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUPABMGHVHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)

![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)



